molecular formula C10H11BrFNO2 B13716766 4-Bromo-2-fluoro-5-isopropoxybenzamide

4-Bromo-2-fluoro-5-isopropoxybenzamide

Cat. No.: B13716766
M. Wt: 276.10 g/mol
InChI Key: AEGNBNXCVBLQJM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-isopropoxybenzamide is a high-value fluorinated and alkoxylated benzamide derivative intended for research and development use as a chemical building block. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzamide scaffolds with halogen and alkoxy substitutions are recognized in medicinal chemistry for their potential to engage diverse biological targets. Structurally related compounds have demonstrated utility as key intermediates in the synthesis of active pharmaceutical ingredients, such as in the construction of potent androgen receptor antagonists . Furthermore, similar benzamide cores have been identified as the active component in compounds that inhibit essential fungal proteins like Sec14p, revealing a promising avenue for the development of novel antifungal agents . Other research has shown that benzamide derivatives can act as potent agonists for G-protein coupled receptors (GPCRs) like GPR35, a target for inflammatory and metabolic diseases . The specific substitution pattern of bromo, fluoro, and isopropoxy groups on this benzamide is engineered to offer researchers a versatile scaffold for constructing compound libraries, exploring structure-activity relationships (SAR), and developing new therapeutic candidates in areas including oncology, infectious disease, and immunology. The physicochemical properties imparted by its functional groups make it a valuable intermediate for cross-coupling reactions, amide bond formations, and further functionalization. Researchers can leverage this compound to accelerate their projects in hit-to-lead optimization and probe discovery.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

4-bromo-2-fluoro-5-propan-2-yloxybenzamide

InChI

InChI=1S/C10H11BrFNO2/c1-5(2)15-9-3-6(10(13)14)8(12)4-7(9)11/h3-5H,1-2H3,(H2,13,14)

InChI Key

AEGNBNXCVBLQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(=O)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzamide generally involves the following key stages:

  • Preparation of 2-fluoro-4-bromobenzene or related intermediates
  • Introduction of the isopropoxy group at the 5-position
  • Conversion of the aldehyde or acid intermediate to the benzamide

The preparation typically starts from halogenated toluene or dibromo-fluorobenzene derivatives, which undergo selective halogenation, fluorination, and functional group transformations.

Preparation of 2-Fluoro-4-bromobenzene Intermediates

According to CN1157812A, 2-fluoro-4-bromotoluene and related benzyl bromide derivatives are prepared starting from para-aminotoluene via a multi-step sequence:

Step Conditions & Reagents Outcome
Salt formation Para-toluidine with sulfuric acid at 0-35°C, 1-2 h Para-toluidine sulfate
Nitration Mixed acid (H2SO4/HNO3) at -5 to +5°C, 1-2 h 3-nitro-4-methyl aniline sulfate
Diazotization Sodium nitrite solution at <20°C, 1-2 h Diazonium salt
Bromination Cuprous bromide solution at 70-100°C, 0.5-1 h 2-nitro-4-toluene bromide
Reduction Sodium sulfide solution (20-25%) at pH 7, reflux 15-20 h 2-amino-4-toluene bromide
Diazotization fluoridation Anhydrous HF, 8-12°C, 1-2 h; sodium nitrite addition at -3 to +3°C 2-fluoro-4-toluene bromide
Light bromination UV light >3000 Å, 160-180°C, bromine addition 2 h 2-fluoro-4-bromo benzyl bromide

This sequence yields 2-fluoro-4-bromo benzyl bromide, a key intermediate for further functionalization.

Introduction of the Isopropoxy Group

The isopropoxy substituent at the 5-position is typically introduced via nucleophilic aromatic substitution or metal-catalyzed etherification of a suitable halogenated precursor.

A related process for 4-bromo-2-methoxybenzaldehyde (a methoxy analog) involves:

  • Metal-halogen exchange of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in THF at 0-5°C
  • Formylation with dimethylformamide (DMF) to give 2-fluoro-4-bromobenzaldehyde
  • Subsequent reaction with methanol and potassium carbonate to yield the methoxybenzaldehyde

By analogy, replacing methanol with isopropanol or using isopropyl magnesium chloride can introduce the isopropoxy group at the 5-position after appropriate metalation and substitution steps.

Conversion to Benzamide

The final benzamide group is formed by converting the corresponding acid or acid chloride to the amide. For example, the acid chloride of 4-bromo-2-fluorobenzoic acid is prepared using chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus chlorides at 25-55°C in solvents like dichloromethane, toluene, or ethyl acetate. The acid chloride is then reacted with ammonia or amines to yield the benzamide.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Salt formation Para-toluidine + H2SO4 0-35 1-2 h Formation of para-toluidine sulfate
Nitration H2SO4/HNO3 mixed acid -5 to +5 1-2 h Acid ratio 1.16-1.29:1
Diazotization Sodium nitrite solution <20 1-2 h Diazotization of amine to diazonium salt
Bromination Cuprous bromide solution 70-100 0.5-1 h Formation of 2-nitro-4-toluene bromide
Reduction Sodium sulfide solution, pH 7 Reflux 15-20 h Reduction to 2-amino-4-toluene bromide
Diazotization fluoridation Anhydrous HF, sodium nitrite 8-12 (HF), -3 to +3 (diazotization) 1-2 h each Formation of 2-fluoro-4-toluene bromide
Light bromination UV light >3000 Å, bromine 160-180 2 h 2-fluoro-4-bromo benzyl bromide
Metal-halogen exchange 1,4-Dibromo-2-fluorobenzene + isopropyl magnesium chloride 0-5 - Preparation of metalated intermediate
Formylation DMF 0-5 - 2-fluoro-4-bromobenzaldehyde intermediate
Etherification Methanol + K2CO3 (for methoxy) or isopropanol (for isopropoxy) 50 Overnight Ether formation and crystallization
Acid chloride formation Oxalyl chloride, thionyl chloride, or PCl3-5 25-55 2-3 h Conversion of acid to acid chloride
Amide formation Acid chloride + NH3 or amine Ambient to reflux Variable Formation of benzamide

Research Findings and Perspectives

  • The multi-step synthesis from para-aminotoluene to 2-fluoro-4-bromo intermediates is well-documented with good control over regioselectivity and functional group transformations.

  • The metal-halogen exchange and formylation steps are highly selective at low temperatures (0-5°C), avoiding cryogenic conditions, which is advantageous for scale-up and industrial application.

  • The etherification step to introduce the isopropoxy group can be adapted from methoxybenzaldehyde syntheses by substituting methanol with isopropanol or using isopropyl magnesium reagents, allowing for flexible synthesis of various alkoxy-substituted benzaldehydes or benzamides.

  • The conversion of the acid to acid chloride using various chlorinating agents in different solvents at mild temperatures is a robust step enabling efficient amide formation.

  • The overall yields and purity depend on careful control of reaction conditions, particularly temperature and reagent addition rates during diazotization and halogenation steps.

Summary Table of Preparation Methods

Intermediate/Product Starting Material Key Reagents/Conditions Yield/Notes Reference
2-Fluoro-4-bromotoluene Para-aminotoluene Diazotization, CuBr, Na2S, anhydrous HF, UV bromination Multi-step, high regioselectivity
2-Fluoro-4-bromobenzaldehyde 1,4-Dibromo-2-fluorobenzene Isopropyl MgCl, DMF, 0-5°C 57% overall yield
4-Bromo-2-fluoro-5-isopropoxybenzaldehyde 2-Fluoro-4-bromobenzaldehyde Etherification with isopropanol + K2CO3, crystallization Adapted from methoxy analog
This compound 4-Bromo-2-fluoro-5-isopropoxybenzoic acid Chlorinating agent (Oxalyl chloride, SOCl2, PCl3-5), then NH3 Efficient amidation

The preparation of This compound involves a combination of classical aromatic substitution, diazotization, halogenation, metal-halogen exchange, etherification, and amide formation reactions. The key to efficient synthesis lies in the controlled introduction of halogens and the isopropoxy group, followed by conversion to the benzamide functionality. The methods discussed provide a robust framework for laboratory and industrial synthesis, supported by detailed reaction conditions and yields from patent literature.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It serves as a probe in biological assays to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications and Limitations

  • Biological Activity : While the patent compound is designed for undisclosed therapeutic applications, the target compound’s lack of N-aryl substitution may limit its direct bioactivity. Both compounds, however, could serve as intermediates for kinase inhibitors or protease modulators, given their halogen-rich motifs.
  • Data Gaps : Empirical data on the target compound’s solubility, stability, and synthetic protocols are absent in available literature. Direct comparisons require further experimental validation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-fluoro-5-isopropoxybenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A multi-step synthesis is typical for such substituted benzamides. Start with a bromo-fluoro-benzene derivative (e.g., 4-bromo-2-fluorobenzoic acid ), introduce the isopropoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protect the carboxylic acid group as an ethyl ester to avoid side reactions during etherification . Final amidation can be achieved using NH₃ or a primary amine in the presence of a coupling agent (e.g., EDC/HOBt). Yield Optimization Factors :
  • Temperature : Higher temperatures (100–120°C) improve SNAr kinetics but may degrade sensitive groups.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and aryl carbon shifts in ¹³C NMR .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/F contributions) .
  • X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities and confirm substituent geometry .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound across solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity, hydrogen-bonding capacity, and temperature. Design a systematic study:
  • Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.
  • Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic trends.
  • Co-solvent Systems : Blend DMSO with water to enhance solubility via amphiphilic interactions .
    Example Data Table :
SolventSolubility (mg/mL, 25°C)Temp. Coefficient
DMSO45.2 ± 1.3+0.12 mg/mL/°C
Methanol8.7 ± 0.5+0.05 mg/mL/°C
Water<0.1N/A

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
  • Bromine Reactivity : Calculate Fukui indices to identify electrophilic sites for Suzuki-Miyaura coupling .
  • Fluorine Effects : Assess electron-withdrawing effects on aryl ring electron density using Mulliken charges.
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on transition states .
    Key Findings :
  • The bromine atom at position 4 is highly reactive toward Pd-catalyzed coupling.
  • The isopropoxy group sterically hinders ortho-substitution but enhances para-directing effects .

Q. How should researchers design experiments to address discrepancies in reported catalytic efficiencies for amidation reactions involving this compound?

  • Methodological Answer : Apply factorial design to isolate variables :
  • Factors : Catalyst type (e.g., EDC vs. DCC), solvent (DMF vs. THF), temperature (25°C vs. 50°C).
  • Response Variables : Yield, purity, reaction time.
    Example Experimental Matrix :
RunCatalystSolventTemp (°C)Yield (%)
1EDCDMF2578
2DCCTHF5065
Analysis : Use ANOVA to identify significant interactions (e.g., DMF improves EDC efficacy at lower temps).

Data Contradiction Analysis

Q. What methodologies can reconcile conflicting NMR data for the isopropoxy group’s conformational flexibility?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to +80°C) can resolve rotational barriers. For example, coalescence temperatures near 0°C suggest low energy barriers (<50 kJ/mol) for isopropoxy rotation . Compare with X-ray data to correlate solid-state vs. solution-phase behavior .

Methodological Framework Integration

Q. How can a theoretical framework guide the development of this compound as a kinase inhibitor intermediate?

  • Methodological Answer : Link synthesis to structure-activity relationship (SAR) models:
  • Hypothesis : The isopropoxy group enhances membrane permeability via lipophilicity (logP > 2.5).
  • Validation : Synthesize analogs with varied alkoxy groups and test in vitro kinase inhibition (IC₅₀) .
  • Computational Support : Docking studies (e.g., AutoDock Vina) predict binding affinity to ATP pockets .

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